molecular formula C8H9ClFN B8048049 (1R)-1-(2-Chloro-3-fluorophenyl)ethylamine

(1R)-1-(2-Chloro-3-fluorophenyl)ethylamine

Cat. No.: B8048049
M. Wt: 173.61 g/mol
InChI Key: QRNVGMYCAUROPJ-RXMQYKEDSA-N
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Description

(1R)-1-(2-Chloro-3-fluorophenyl)ethylamine: is an organic compound that belongs to the class of phenylethylamines This compound is characterized by the presence of a chiral center at the first carbon atom, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Chloro-3-fluorophenyl)ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-chloro-3-fluorobenzaldehyde.

    Reductive Amination: The key step in the synthesis is the reductive amination of 2-chloro-3-fluorobenzaldehyde with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

    Chiral Catalysts: Employing chiral catalysts to directly produce the desired enantiomer, thereby eliminating the need for chiral resolution steps.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Chloro-3-fluorophenyl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.

    Reduction: The compound can be reduced to form the corresponding amine or alkane.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylethylamines with different functional groups.

Scientific Research Applications

(1R)-1-(2-Chloro-3-fluorophenyl)ethylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for the synthesis of drugs with central nervous system activity.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Chloro-3-fluorophenyl)ethylamine involves its interaction with specific molecular targets, such as:

    Receptors: Binding to and modulating the activity of receptors in the central nervous system, potentially influencing neurotransmitter release and signal transduction pathways.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2-Chlorophenyl)ethylamine: Lacks the fluoro substituent, which may result in different chemical and biological properties.

    (1R)-1-(3-Fluorophenyl)ethylamine: The position of the fluoro substituent is different, potentially affecting its reactivity and interactions.

    (1R)-1-(2-Chloro-4-fluorophenyl)ethylamine: The additional fluoro substituent may enhance its chemical stability and biological activity.

Uniqueness

The unique combination of chloro and fluoro substituents in (1R)-1-(2-Chloro-3-fluorophenyl)ethylamine imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(1R)-1-(2-chloro-3-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5H,11H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNVGMYCAUROPJ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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